3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide is a synthetic organic compound characterized by its unique pyrrolidine structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. Its structure includes a methoxymethyl group and a carboximidamide functional group, which contribute to its reactivity and interaction with biological targets.
3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. It is classified as an organic compound with potential applications in drug development and medicinal chemistry.
The synthesis of 3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity. Techniques such as chromatography are often employed for purification purposes .
The molecular structure of 3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide can be represented as follows:
3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide can undergo various chemical reactions due to its functional groups:
Reactions involving this compound are often monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure desired outcomes and yield optimization .
The mechanism of action for 3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide is primarily linked to its interaction with viral proteins or enzymes involved in replication processes. Preliminary studies suggest that it may inhibit viral replication by binding to specific targets within the virus.
Research indicates that compounds with similar structures exhibit antiviral properties by interfering with viral entry or replication mechanisms. Quantitative assays may be employed to determine the efficacy of this compound against various viral strains .
3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide has potential applications in:
Research continues to explore the full range of biological activities associated with this compound, aiming to identify novel therapeutic applications in infectious diseases and beyond .
The compound 3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide (CAS: 2097992-64-6) is defined by the systematic IUPAC name reflecting its core pyrrolidine ring substituted at the 3-position with a methoxymethyl group (–CH₂OCH₃), at the 4-position with a methyl group (–CH₃), and at the 1-position with a carboximidamide group (–C(=NH)NH₂). Its molecular formula is C₈H₁₇N₃O (molecular weight: 171.24 g/mol), with the SMILES notation COCC1CN(CC1C)C(=N)N explicitly defining the connectivity [1]. The carboximidamide group (–C(=NH)NH₂) is a key bioisostere of carboxylate or amide groups, enabling enhanced hydrogen-bonding capacity with biological targets. The stereochemistry at the 3- and 4-positions of the pyrrolidine ring is unspecified in the base compound, though enantiopure forms may exhibit distinct bioactivities. The methoxymethyl moiety augments solubility and metabolic stability compared to alkyl chains, while the 4-methyl group influences ring conformation and hydrophobic interactions [2].
Table 1: Structural Attributes of 3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide
| Property | Description |
|---|---|
| IUPAC Name | 3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide |
| CAS Registry Number | 2097992-64-6 |
| Molecular Formula | C₈H₁₇N₃O |
| Molecular Weight | 171.24 g/mol |
| Key Functional Groups | Pyrrolidine ring, Carboximidamide (–C(=NH)NH₂), Methoxymethyl (–CH₂OCH₃), 4-Methyl |
| SMILES | COCC1CN(CC1C)C(=N)N |
Pyrrolidine derivatives have evolved as critical scaffolds in antiviral drug discovery due to their structural rigidity, metabolic stability, and diverse target engagement. Early antiviral research focused on simple pyrrolidine analogs targeting viral polymerases or proteases. A significant advancement emerged with the discovery of pyrrolidine carboximidamides as potent inhibitors of Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a key enzyme for viral replication [2]. Patent WO2013173488A1 highlights carboximidamide-containing compounds, including pyrrolidine derivatives, exhibiting nanomolar inhibitory activity against HCV NS5B. This innovation leveraged the carboximidamide's ability to mimic nucleoside interactions or engage catalytic residues. Subsequent research expanded into Hepatitis B Virus (HBV) therapeutics, where heteroaryldihydropyrimidine (HAP) derivatives incorporating pyrrolidine elements demonstrated efficacy as capsid assembly modulators (CAMs). Compounds like GLS4 (a phase III clinical candidate) inhibit HBV core protein dimerization, preventing nucleocapsid formation [3]. The structural optimization of GLS4 involved modifying the C6 position of the dihydropyrimidine core to enhance metabolic stability—a strategy applicable to pyrrolidine-carboximidamide hybrids. Recent hybrid molecules (e.g., piperine-carboximidamide conjugates) further illustrate the scaffold's versatility in targeting viral and host kinases implicated in viral proliferation [8].
The carboximidamide group (–C(=NH)NH₂) is a versatile pharmacophore that significantly enhances target binding affinity and selectivity through multiple mechanisms:
Table 2: Pharmacodynamic Impact of Carboximidamide Moieties in Bioactive Compounds
| Compound Class | Target | Key Effect of Carboximidamide | Reference Activity |
|---|---|---|---|
| Pyrrolidine-carboximidamide | HCV NS5B Polymerase | H-bonding with catalytic aspartates; mimics nucleotide triphosphates | Sub-μM IC₅₀ against HCV replicons [2] |
| HAP-Carboximidamide | HBV Core Protein | Enhances capsid misassembly; reduces hERG inhibition vs. non-carboximidamide analogs | EC₅₀ = 0.020 μM (6a-25) [3] |
| Benzothiazole-carboximidamide | DNA Gyrase | Stabilizes DNA-enzyme cleavage complex via hydrophobic and H-bond interactions | MIC: 1–4 μg/mL (bacterial strains) [4] |
| Piperine-carboximidamide | EGFR/CDK2 | Dual kinase inhibition via salt bridge formation with Glu738 (EGFR) and Asp86 (CDK2) | IC₅₀ = 87–107 nM (EGFR); 12–31 nM (CDK2) [8] |
The integration of carboximidamide into pyrrolidine frameworks thus represents a strategic advancement in designing precision therapeutics against viral and oncological targets, balancing potency with improved drug-like properties [7] [8].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: